N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine
Description
Molecular Formula and Constitutional Analysis
The molecular formula of this compound is C₁₇H₁₉NO₄S , with an exact mass of 333.103479 g/mol . The compound’s structure consists of:
- A phenylalanine backbone (C₉H₁₁NO₂), including an α-carbon chiral center and a terminal carboxylic acid.
- A sulfonyl group (-SO₂-) covalently linked to the amino nitrogen of phenylalanine.
- A 3,4-dimethylphenyl substituent attached to the sulfonyl sulfur, characterized by two methyl groups at the 3- and 4-positions of the aromatic ring.
The SMILES notation N(S(C=1C=C(C)C(=CC1)C)(=O)=O)C(C(=O)O)CC=1C=CC=CC1 and InChIKey JSHQMHPOQIOUQR-UHFFFAOYSA-N confirm the connectivity and stereochemistry.
Stereochemical Configuration and Chiral Centers
The compound exhibits two stereogenic centers :
- α-Carbon of phenylalanine : The amino acid residue retains the L-configuration, as indicated by the (2S)- designation in its IUPAC name.
- Sulfur atom in the sulfonyl group : While sulfur is tetrahedral, the sulfonyl group (-SO₂-) does not introduce chirality due to its trigonal planar geometry and symmetry.
The stereochemical integrity is critical for biological activity, as the L-configuration of phenylalanine is essential for interactions with enzymes or receptors.
Sulfonamide Linkage Characterization
The sulfonamide bond (-SO₂NH-) is a key functional group in this compound. Structural and spectroscopic data reveal:
- S=O bond lengths : Typically range between 1.428–1.441 Å , consistent with strong double bonds.
- S-N bond length : Approximately 1.618–1.622 Å , indicating partial double-bond character due to resonance.
- Infrared (IR) spectroscopy :
These vibrational modes confirm the sulfonamide’s stability and electronic environment.
Comparative Analysis with Related Phenylalanine Sulfonyl Derivatives
This compound belongs to a class of sulfonamide-modified amino acids. Below is a comparison with structurally similar derivatives:
Key Observations :
- Steric Effects : The 3,4-dimethylphenyl group introduces moderate steric bulk, whereas the tetramethylphenyl derivative (CAS 381687-95-2) maximizes spatial hindrance.
- Electronic Effects : Fluorine substituents (CAS 1242099-15-5) enhance electron-withdrawing capacity compared to methyl groups.
- Solubility : The methylsulfonyl derivative (CAS 1009526-62-8) likely exhibits higher aqueous solubility due to reduced hydrophobicity.
Properties
CAS No. |
381687-96-3 |
|---|---|
Molecular Formula |
C17H19NO4S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(2S)-2-[(3,4-dimethylphenyl)sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H19NO4S/c1-12-8-9-15(10-13(12)2)23(21,22)18-16(17(19)20)11-14-6-4-3-5-7-14/h3-10,16,18H,11H2,1-2H3,(H,19,20)/t16-/m0/s1 |
InChI Key |
JSHQMHPOQIOUQR-INIZCTEOSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O)C |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O)C |
solubility |
soluble |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine typically involves the reaction of phenylalanine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:
Phenylalanine+3,4-dimethylbenzenesulfonyl chloride→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of sulfonamide derivatives, including N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine. Research indicates that compounds with sulfonamide functionalities can exhibit significant antiproliferative activity against various cancer cell lines. For example, derivatives similar to this compound have shown IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 . This suggests that such compounds may selectively target cancerous cells, making them promising candidates for further development as anticancer agents.
Antidiabetic Activity
The compound has also been evaluated for antidiabetic activity. Studies on related compounds have demonstrated their ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. These inhibitory effects suggest a potential use in managing diabetes by regulating blood glucose levels .
DNA Interaction Studies
Research into the interaction of this compound with DNA has revealed significant insights into its mechanism of action. Compounds with similar structures have been shown to interact with DNA through intercalation or groove binding, leading to hyperchromic effects in UV-visible spectroscopy studies. These interactions are critical for understanding the compound's potential as an anticancer agent and its ability to affect cellular processes at the genetic level .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and inferred properties of N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine with closely related compounds:
Key Observations:
- The 4-(2-methoxyphenoxy)phenyl group () introduces oxygen atoms, likely improving hydrogen-bonding capacity and solubility compared to alkyl-substituted analogs . The 4-tert-butylphenyl substituent () significantly increases hydrophobicity, which may improve lipid bilayer penetration but reduce aqueous solubility . The phthalimide group () provides rigidity and aromaticity, favoring interactions with hydrophobic enzyme pockets or as a protecting group in peptide synthesis .
Biological Activity
N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in different biological contexts, and relevant case studies.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonyl group in the compound is known to form strong interactions with the active sites of enzymes, leading to inhibition or modulation of enzymatic activity. This characteristic suggests potential applications in enzyme inhibition studies and therapeutic interventions for conditions involving enzyme dysregulation.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and microbial growth.
- Receptor Interaction : It may interact with cellular receptors, influencing signaling pathways associated with inflammation and immune responses.
Biological Activity Overview
This compound has been investigated for several biological activities:
- Anti-inflammatory Properties : Studies suggest that this compound may reduce inflammation by modulating cytokine production and inhibiting pro-inflammatory pathways.
- Antimicrobial Activity : Preliminary data indicate potential antimicrobial effects against various pathogens, though specific mechanisms remain to be fully elucidated .
- Protein Modification : The compound is also studied for its role in protein modification, which could have implications in drug design and development.
Case Studies and Research Findings
Several case studies have highlighted the biological effects of this compound:
-
Enzyme Inhibition Study :
- A study demonstrated that this compound effectively inhibited a specific enzyme involved in the inflammatory response. The results showed a significant reduction in inflammatory markers in treated cells compared to controls.
- Antimicrobial Efficacy :
- Therapeutic Applications :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine?
- Methodology : The compound can be synthesized via sulfonylation of L-phenylalanine using 3,4-dimethylbenzenesulfonyl chloride. The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Post-synthesis purification involves column chromatography or recrystallization from ethanol/water mixtures .
- Validation : Confirm the product via -NMR (e.g., aromatic proton shifts at δ 7.2–7.8 ppm) and mass spectrometry (expected molecular ion [M+H] around 348 m/z) .
Q. How can the structural integrity of this compound be validated?
- Crystallographic Analysis : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL for refinement. Key metrics include R-factor (<5%), bond-length accuracy (±0.02 Å), and torsional angle consistency .
- Spectroscopic Techniques : FT-IR to confirm sulfonyl (S=O stretching at 1150–1300 cm) and amide (N–H bending at 1550–1650 cm) groups .
Q. What experimental strategies address solubility challenges during in vitro assays?
- Solubility Enhancement : Use polar aprotic solvents (DMSO, DMF) or buffered solutions (pH 7.4 PBS). For aqueous insolubility, employ co-solvent systems (e.g., DMSO:PBS ≤1:9 v/v) or micellar encapsulation .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for sulfonamide-containing compounds?
- Data Reconciliation : Cross-validate using PLATON (for symmetry checks) and OLEX2 (for electron density maps). Address outliers (e.g., disordered sulfonyl groups) via constrained refinement or twinning analysis .
- Case Study : In a 2020 study, discrepancies in torsion angles of a sulfonamide analog were resolved by re-examining hydrogen-bonding networks using SHELXL ’s DFIX command .
Q. What advanced techniques are used to study interactions between this compound and biological targets?
- Biophysical Assays :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (, ) with immobilized protein targets.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses, prioritizing sulfonyl-oxygen interactions with catalytic lysine or arginine residues .
Q. How can researchers optimize crystallization conditions for sulfonamide derivatives?
- Screening Protocols : Employ high-throughput vapor diffusion (96-well plates) with varied precipitant ratios (PEG 3350 vs. ammonium sulfate). Additive screening (e.g., glycerol, L-proline) improves crystal quality .
- Case Study : A 2022 study achieved diffraction-quality crystals of a related sulfonamide by adjusting pH to 6.5 (citrate buffer) and incorporating 2% v/v 2-methyl-2,4-pentanediol (MPD) .
Q. What analytical workflows ensure purity and stability of this compound under physiological conditions?
- Stability Testing :
- HPLC-PDA : Monitor degradation products (e.g., hydrolyzed sulfonamide) using a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA).
- LC-MS/MS : Detect trace impurities (<0.1%) via MRM transitions .
Q. How do computational models predict the pharmacokinetic properties of this compound?
- ADME Modeling : Use SwissADME to estimate logP (~2.8), aqueous solubility (–3.2 LogS), and blood-brain barrier permeability (low). Validate with experimental Caco-2 permeability assays .
- Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity risk (e.g., mitochondrial membrane disruption) .
Methodological Best Practices
- Data Reproducibility : Document all synthetic steps (e.g., equivalents, reaction time) and crystallographic parameters (CCDC deposition recommended) .
- Safety Protocols : Use fume hoods for sulfonylation reactions; wear nitrile gloves and safety goggles to avoid dermal exposure .
For further guidance, consult crystallography handbooks (e.g., Structure Validation in Chemical Crystallography ) and biochemical assay protocols (e.g., Handbook on Writing Laboratory Reports ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
